N-Butyl-N-phenylthiourea
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Overview
Description
N-Butyl-N-phenylthiourea is an organosulfur compound with the chemical formula C11H16N2S. It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in urea. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N-phenylthiourea can be synthesized through the nucleophilic addition of butylamine to phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C4H9NH2→C6H5NHC(S)NHC4H9
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocarbonyl group under mild conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Butyl-N-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the butyl group.
N-Methyl-N-phenylthiourea: Contains a methyl group instead of a butyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of one phenyl and one butyl group.
Uniqueness
N-Butyl-N-phenylthiourea is unique due to the presence of both a butyl and a phenyl group, which imparts distinct chemical and biological properties. The butyl group increases its lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic sites on proteins.
Properties
CAS No. |
4292-71-1 |
---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-butyl-1-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
InChI Key |
PDYBINSXQLDRPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=S)N |
Origin of Product |
United States |
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